N-(2-bromophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide
Description
N-(2-bromophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide is a synthetic organic compound that features a bromophenyl group, a difluorocyclopropyl group, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-(2-bromophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO3S/c1-20(17,18)16(10-5-3-2-4-9(10)13)6-7-19-11-8-12(11,14)15/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDHWTMPVYBZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCOC1CC1(F)F)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide typically involves multiple steps:
Formation of the bromophenyl intermediate: This can be achieved through bromination of an appropriate phenyl precursor.
Introduction of the difluorocyclopropyl group: This step may involve the reaction of a cyclopropyl precursor with a fluorinating agent under controlled conditions.
Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound may undergo oxidation or reduction under specific conditions.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclopropyl group may play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide
- N-(2-fluorophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide
Uniqueness
N-(2-bromophenyl)-N-[2-(2,2-difluorocyclopropyl)oxyethyl]methanesulfonamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its chloro- and fluoro- counterparts. The difluorocyclopropyl group also contributes to its unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
